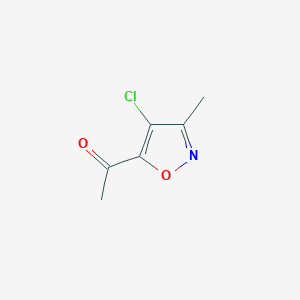
1-(4-Chloro-3-methylisoxazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL, can be achieved through various methods. . This reaction typically employs copper (I) or ruthenium (II) as catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often involves the use of scalable and eco-friendly synthetic strategies. For instance, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, has been reported as a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
化学反応の分析
Types of Reactions
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . The reaction conditions can vary, but they often involve moderate temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-diketone with hydroxylamine in ionic liquids can yield isoxazoles in excellent yields .
科学的研究の応用
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Isoxazolylsilanols
Uniqueness
The uniqueness of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
InChIキー |
RHHUPHCFLNNVNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


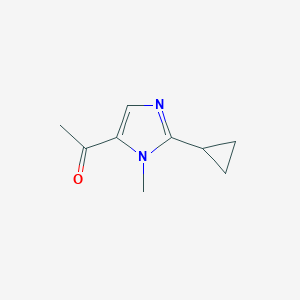
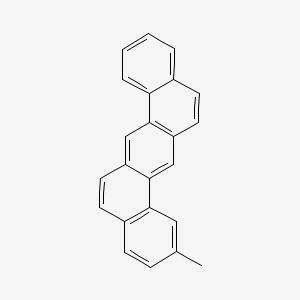

![8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13961605.png)

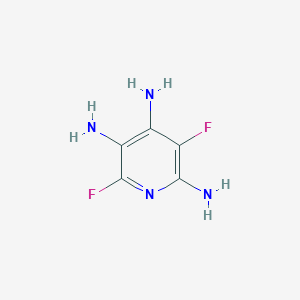

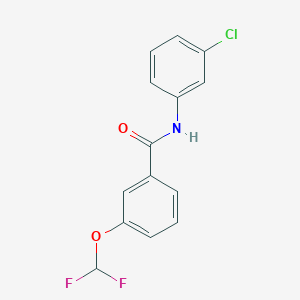
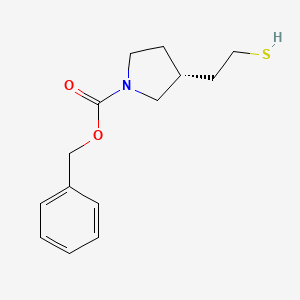
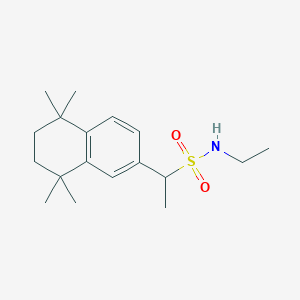



![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
